2,4-Dichloro-5-fluoroaniline
Overview
Description
2,4-Dichloro-5-fluoroaniline is used in organic synthesis as an important intermediate for the preparation of fluorescent dyes, pesticides, pharmaceuticals, and dyes . It can also be used as a raw material for substituting agents and emulsifiers in the dye industry .
Synthesis Analysis
The synthesis of this compound can be achieved from 2,4-Dichloro-5-fluoronitrobenzene . There are several synthetic routes available for this compound .Molecular Structure Analysis
The molecular formula of this compound is C6H4Cl2FN . It has a molecular weight of 180.007 .Scientific Research Applications
Chemical Synthesis and Reactivity
2,4-Dichloro-5-fluoroaniline is involved in various chemical synthesis processes. For instance, it reacts with fluoroanilines to yield iminodithiazoles, which upon thermolysis produce 2-cyanobenzothiazoles and cyanoimidoyl chlorides (Besson & Rees, 1995). Additionally, its derivatives have been studied in the context of reactions with chloroacetic acid, leading to the synthesis of various chemical compounds (Pujari et al., 1990).
Metabolism and Bioactivation
The metabolic fate of this compound derivatives, such as 3-chloro-4-fluoroaniline, has been extensively studied. Techniques like HPLC-MS, NMR spectroscopy, and HPLC-ICPMS have been employed to understand the metabolic transformations and the formation of various metabolites (Duckett et al., 2006). Another study on the bioactivation of fluoroanilines has shown the formation of reactive benzoquinoneimines as primary reaction products (Rietjens & Vervoort, 1991).
Polymer Synthesis and Applications
In the field of polymer science, this compound is involved in the synthesis of conducting polymers. Studies have explored the chemical polymerization of its analogs like 2-fluoroaniline using oxidants like chromic acid, revealing insights into polymer characteristics and potential applications (Kang & Yun, 1989). The electrochemical synthesis of poly(2-fluoroaniline) and its application in glucose biosensors is another significant research area (Sharma et al., 2003).
Antimicrobial Properties
Compounds bearing a 2,4-dichloro-5-fluorophenyl moiety have been synthesized and screened for their antimicrobial activity. These compounds have shown promising antibacterial and antifungal properties, indicating potential applications in the development of new antimicrobial agents (Karthikeyan et al., 2006).
Structural and Physical Properties
The study of the crystal and molecular structure of related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, provides insights into their physical properties, which are crucial for various applications in chemical synthesis and material science (Betz, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis as an important intermediate for the preparation of fluorescent dyes, pesticides, pharmaceuticals, and other chemical products .
Mode of Action
The specific mode of action of 2,4-Dichloro-5-fluoroaniline is not well-documented. As an intermediate in chemical synthesis, it likely interacts with various other compounds to form complex molecules. More research is needed to fully understand its interactions with its targets .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is relatively stable at room temperature . It is soluble in alcohols and organic solvents, such as ethanol and dimethylformamide, but insoluble in water . It should be stored in a sealed, dry, and cool place, away from fire .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Dichloro-5-fluoroaniline are not fully understood due to the lack of specific studies on this compound. It is known that anilines, in general, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and properties of the aniline compound. For instance, some anilines can act as inhibitors or activators of certain enzymes, while others can bind to proteins and alter their function .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that anilines can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood due to the lack of specific studies on this compound. It is known that anilines can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. It is known that the effects of anilines can change over time in laboratory settings. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of anilines can vary with different dosages in animal models .
Metabolic Pathways
It is known that anilines can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that anilines can be transported and distributed within cells and tissues in various ways .
Subcellular Localization
It is known that anilines can be localized in various subcellular compartments, and their activity or function can be affected by their localization .
Properties
IUPAC Name |
2,4-dichloro-5-fluoroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSPQQQAXTFLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956278 | |
Record name | 2,4-Dichloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-64-1 | |
Record name | 2,4-Dichloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 348-64-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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